Bisphenol AP-d5
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Overview
Description
Bisphenol AP-d5 is a deuterium-labeled analog of Bisphenol AP. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This labeling is often used in scientific research to trace and quantify the compound in various applications. Bisphenol AP itself is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins .
Preparation Methods
The synthesis of Bisphenol AP-d5 involves the incorporation of deuterium atoms into the Bisphenol AP molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes .
Chemical Reactions Analysis
Bisphenol AP-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Bisphenol AP-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of polymers and resins .
Mechanism of Action
The mechanism of action of Bisphenol AP-d5 involves its interaction with various molecular targets and pathways. As a deuterium-labeled analog, it behaves similarly to Bisphenol AP but with altered pharmacokinetic and metabolic profiles. The deuterium atoms can affect the rate of chemical reactions and the stability of the compound, leading to differences in its biological effects. The molecular targets of this compound include enzymes and receptors involved in metabolic pathways, and its effects can be studied using techniques like mass spectrometry and nuclear magnetic resonance .
Comparison with Similar Compounds
Bisphenol AP-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Bisphenol A: The parent compound, widely used in the production of plastics and resins.
Bisphenol S: Another analog used as a substitute for Bisphenol A in some applications.
Bisphenol F: Used in the production of epoxy resins and coatings. The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in scientific research
Biological Activity
Bisphenol AP-d5 is a deuterium-labeled analogue of Bisphenol AP, which belongs to a class of compounds known as bisphenols. These compounds have garnered significant attention due to their potential endocrine-disrupting properties and biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical properties:
- Chemical Formula : C15H14D5O2
- Molecular Weight : 245.36 g/mol
- CAS Number : 2469555-57-3
The deuterium labeling allows for more precise tracking in biological studies, enhancing the understanding of its metabolic pathways and interactions within biological systems.
1. Endocrine Disruption
Bisphenol compounds are known to exhibit endocrine-disrupting effects, particularly through their interaction with estrogen receptors. Studies have indicated that this compound may also possess estrogenic activity similar to other bisphenols, potentially influencing hormonal balance and reproductive health.
- Estrogen Receptor Binding : this compound has been shown to bind to estrogen receptors, leading to gene expression changes associated with estrogenic activity. This mechanism is crucial in understanding its potential impacts on human health.
2. Inhibition of Enzymatic Activity
Research has demonstrated that various bisphenol analogues can inhibit enzymes involved in steroid metabolism. For example, Bisphenol A (BPA) analogues have been shown to inhibit human and rat 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical for cortisol metabolism.
Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |
---|---|---|---|
Bisphenol A | 0.78 | 0.44 | Competitive |
Bisphenol G | 5.06 | 106.9 | Mixed/Competitive |
Bisphenol H | - | 74.56 | Mixed/Competitive |
This compound | - | - | Not yet determined |
Note: Data for this compound is currently limited; further studies are needed to determine its IC50 and Ki values.
3. Neurotoxicity and Developmental Effects
Animal studies have suggested that exposure to bisphenols during critical developmental windows can lead to neurodevelopmental issues. For instance, prenatal exposure to BPA has been linked to alterations in brain structure and function, potentially leading to conditions such as ADHD and autism spectrum disorders.
- Caspase Activity : Research indicates that BPA can influence caspase-3 activity, a key protein involved in apoptosis. Alterations in caspase activity due to bisphenol exposure may contribute to neurodevelopmental disorders.
Case Study 1: Estrogenic Effects in Rodents
A study investigated the effects of bisphenols on the reproductive system of rodents exposed during gestation. Results indicated that exposure led to altered reproductive organ development and hormonal levels, highlighting the potential risks associated with bisphenol exposure during critical periods of development.
Case Study 2: Behavioral Changes in Offspring
Another study focused on behavioral outcomes in offspring from mothers exposed to BPA during pregnancy. The findings revealed increased hyperactivity and anxiety-like behaviors in the offspring, suggesting long-term neurobehavioral impacts linked to bisphenol exposure.
Properties
Molecular Formula |
C20H18O2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
VOWWYDCFAISREI-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H])[2H] |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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